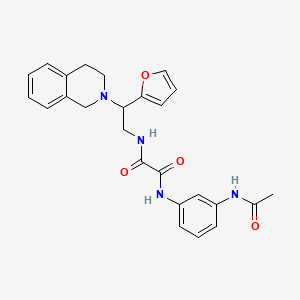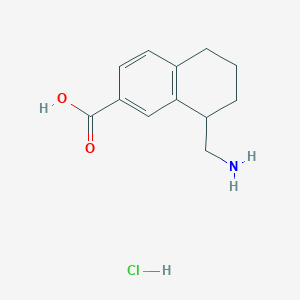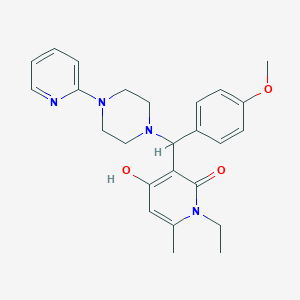
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic carboxamides, analogous to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been prepared and evaluated for their potential as antipsychotic agents. This includes the study of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their antipsychotic activity, demonstrating the therapeutic potential of such compounds in psychiatric disorders (Norman et al., 1996).
Antimicrobial Activities of Triazole Derivatives
Compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to triazole derivatives, have shown significant antimicrobial activities. This underscores the potential of structurally complex molecules in addressing resistant microbial strains (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, akin to the structural framework of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies suggest potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Analgesic and Anti-inflammatory Activities
The synthesis of Mannich bases of benzoxazolinones, featuring structural motifs related to the compound , has demonstrated promising analgesic and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents for pain and inflammatory conditions (Köksal et al., 2007).
Role in CGRP Receptor Inhibition
Compounds with structural similarities have been evaluated for their role as calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing the potential for treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).
Antitumor Agents
Novel quinazoline derivatives containing piperazine moieties, resembling the compound , have shown potent antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "benzoyl chloride" ], "Reaction": [ "Step 1: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine is reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with benzoyl chloride in the presence of a base to form the final product, N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS RN |
896374-30-4 |
Product Name |
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
Molecular Formula |
C29H30ClN5O3 |
Molecular Weight |
532.04 |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38) |
InChI Key |
NUMIPUUXJOWMGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)
![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)

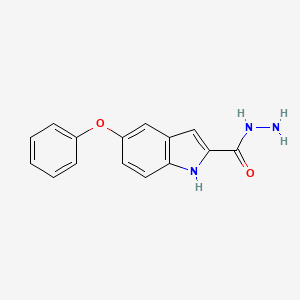
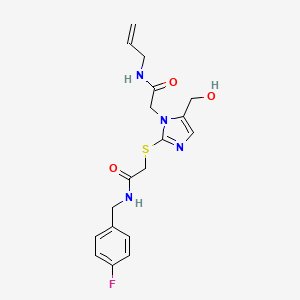

![2-(2-Methylphenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2442900.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
